DPP-4 Inhibitory Activity: (2'R,2R,cis)-Saxagliptin Is Functionally Inactive Compared to Saxagliptin API
In the comprehensive stereoisomer evaluation by Dong et al. (2014), all eight saxagliptin stereoisomers were assayed for DPP-4 inhibition. The therapeutic saxagliptin (1a) exhibited strong inhibitory activity, while stereoisomers 1b–1d and 1f–1h—the group to which (2'R,2R,cis)-saxagliptin belongs as the all-R enantiomer—showed no measurable DPP-4 inhibition [1]. In contrast, saxagliptin API displays a Ki of 0.6–1.3 nM and an IC50 of approximately 26 nM in human DPP-4 enzyme assays [2].
| Evidence Dimension | DPP-4 enzyme inhibition (in vitro) |
|---|---|
| Target Compound Data | No inhibition at concentrations up to 10 μM (inactive) |
| Comparator Or Baseline | Saxagliptin API (1a): Ki = 0.6–1.3 nM; IC50 ≈ 26 nM |
| Quantified Difference | >10,000-fold reduction in potency; functionally inactive |
| Conditions | Recombinant human DPP-4 enzyme assay, fluorogenic substrate (Dong 2014; Augeri 2005) |
Why This Matters
This confirms that (2'R,2R,cis)-saxagliptin is biologically inert as a DPP-4 inhibitor, eliminating any risk of misapplication as a therapeutic surrogate and underscoring its exclusive utility as an impurity reference standard.
- [1] Dong J, Gong Y, Liu J, Chen X, Wen X, Sun H. Synthesis and biological evaluation of all eight stereoisomers of DPP-IV inhibitor saxagliptin. Bioorg Med Chem. 2014;22(4):1383-93. PMID: 24457090. View Source
- [2] Augeri DJ, Robl JA, Betebenner DA, et al. Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. J Med Chem. 2005;48(15):5025-37. PMID: 16033281. View Source
